1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene
Description
1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene (CAS 668990-76-9) is a fluorinated aromatic compound featuring an isocyano group and a tosyl (p-toluenesulfonyl) moiety. Its molecular formula is C₁₅H₁₁F₂NO₂S, with a molecular weight of 307.31 g/mol . The compound is stored under dry, sealed conditions at 2–8°C due to its sensitivity to moisture and thermal decomposition. Its hazard profile includes acute toxicity (H301, H311, H331) and irritation (H315, H319, H335), necessitating careful handling .
Properties
IUPAC Name |
1,3-difluoro-2-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO2S/c1-10-6-8-11(9-7-10)21(19,20)15(18-2)14-12(16)4-3-5-13(14)17/h3-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZVJWVIFPCZCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=C(C=CC=C2F)F)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Tosylmethyl Intermediate
- Starting Material: Sodium p-tolylsulfinate is often used as a cost-effective precursor to generate the tosyl group.
- Reaction: The sodium p-tolylsulfinate is converted to the free acid by acidification (e.g., with formic acid), followed by a one-pot reaction with 1,3-difluorobenzaldehyde to form the tosylmethyl intermediate.
- Optimization: Studies show that using formic acid as the acid catalyst yields the highest amount of tosylmethyl derivative (~67.3%) compared to other acids like hydrochloric acid or camphorsulfonic acid. Reaction times are optimized to avoid excessive precipitation and stirring difficulties (typically around 10 hours).
Conversion to Isocyano Compound
- Dehydration Step: The tosylmethyl intermediate is dehydrated to form the isocyano group using phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine.
- Reaction Conditions: The dehydration is performed in an organic solvent, commonly tetrahydrofuran (THF), which provides higher yields compared to dichloromethane or acetonitrile.
- Optimization Parameters: The amount of POCl3 (around 3.5 equivalents) and reaction temperature are critical. Yields improve significantly when the temperature is carefully controlled to avoid side reactions.
Alternative Synthetic Routes
- Difluorobenzene Ring Functionalization: In some methods, 1,3-difluorobenzene undergoes ring functionalization via electrophilic substitution with reagents such as methyl oxalyl chloride, followed by ring closure and methylation steps to install the tosyl and isocyano functionalities.
- Cyclization Reactions: The isocyano compound can undergo cyclization with other nucleophiles or malonate derivatives to form heterocyclic intermediates, although these steps are more relevant to downstream transformations than the initial preparation of the target compound.
Purification and Yield Considerations
- Purification: The intermediate and final isocyano compounds often require purification by silica gel column chromatography due to the presence of side products and impurities.
- Yield: Optimized procedures report yields in the range of 60–75% for the tosylmethyl intermediate and up to 80% for the dehydration step to the isocyano compound under ideal conditions.
Data Table Summarizing Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Tosylmethyl intermediate | Sodium p-tolylsulfinate + 1,3-difluorobenzaldehyde + formic acid | THF / Organic solvent | Room temp (~25) | ~67.3 | Formic acid preferred acid catalyst |
| Dehydration to isocyano group | Phosphorus oxychloride + triethylamine | THF | 0 to 25 | ~75–80 | 3.5 equiv POCl3 optimal, temp control |
| Alternative ring functionalization | Methyl oxalyl chloride + ring closure + methylation | Various | Variable | Variable | More complex, less industrially favored |
Research Findings and Methodological Insights
- The use of sodium p-tolylsulfinate as a tosyl source is advantageous due to cost and availability compared to 4-methylbenzenesulfinic acid.
- The dehydration step is sensitive to solvent and temperature; THF and moderate temperatures maximize yield and minimize impurities.
- Industrial scale synthesis favors methods that avoid highly toxic reagents such as sodium cyanide or dimethyl sulfate, which are used in alternative routes for related compounds.
- The isocyano group formation via dehydration of the formamide intermediate is a well-established method, but requires careful control to prevent side reactions and decomposition.
- Purification challenges remain due to the formation of impurities, necessitating chromatographic methods for high-purity product isolation.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and the isocyano group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis
- Building Block : 1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene serves as a versatile building block in the synthesis of more complex organic molecules. It can participate in nucleophilic substitution reactions, oxidation-reduction processes, and coupling reactions with other aromatic compounds.
- Intermediates Production : It is particularly valuable in producing intermediates like 4-alkoxy- and 4-aryloxybenzo[d][1,2,3]triazines, which are important in organic synthesis.
-
Biological Activity
- Pharmacological Potential : Compounds containing isocyano groups are often investigated for their biological activities, including antimicrobial and anticancer properties. The presence of fluorine may enhance these properties by improving lipophilicity and metabolic stability .
- Interaction Studies : Research focuses on understanding how this compound interacts with biological macromolecules, potentially leading to new therapeutic applications.
- Materials Science
Case Study 1: Anticancer Activity
A study exploring the anticancer potential of isocyano compounds highlighted that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The research indicated that the fluorine atoms play a crucial role in enhancing the compound's biological activity through improved interaction with cellular targets.
Case Study 2: Synthesis of Novel Triazines
Research documented the use of this compound as a precursor in synthesizing novel triazine derivatives. These compounds demonstrated promising properties for use in agrochemicals and pharmaceuticals, showcasing the compound's versatility as a synthetic intermediate.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene involves its interaction with specific molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
1,2-Difluoro-4-(isocyano(tosyl)methyl)benzene (CAS 321345-37-3)
- Structure : Differs in the position of fluorine atoms (1,2-difluoro vs. 1,3-difluoro).
- Molecular Weight: Similar at 307.31 g/mol (same formula: C₁₅H₁₁F₂NO₂S) but distinct isomerism .
- Reactivity : The ortho-fluorine arrangement may alter steric effects, influencing nucleophilic substitution rates compared to the 1,3-difluoro isomer.
1-Chloro-3-(isocyano(tosyl)methyl)benzene (CAS 321345-35-1)
- Structure : Chlorine replaces fluorine at the 3-position.
- Molecular Weight: 305.78 g/mol (C₁₅H₁₂ClNO₂S) .
- Reactivity: Chlorine’s lower electronegativity vs.
5-Bromo and Trifluoromethyl Derivatives
- Example: 1-Azido-3-bromo-2-(isocyano(tosyl)methyl)benzene (3d) Decomposition: Violent decomposition at 130°C vs. the 1,3-difluoro compound’s milder storage requirements . Applications: Bromine’s leaving group capability enhances utility in cross-coupling reactions, unlike fluorine .
Functional Group Variations
Azido-Substituted Analogs
- Example: 1-Azido-2-(isocyano(tosyl)methyl)benzene (3a) Synthesis: Prepared via formamide and phosphorus oxychloride dehydration, contrasting with the fluorinated compound’s tosyl chloride/pyridine route . Stability: Azido groups introduce explosive risks, absent in the 1,3-difluoro derivative .
Trifluoromethyl Derivatives
- Example: 2-Azido-1-(isocyano(tosyl)methyl)-4-(trifluoromethyl)benzene (3e) Electron Effects: The -CF₃ group strongly withdraws electrons, reducing nucleophilicity at the isocyano site compared to fluorine’s moderate effect .
Physicochemical and Spectral Properties
Key Research Findings
- Reactivity : Fluorine’s electronegativity enhances stability in SNAr reactions vs. chloro/bromo analogs .
- Thermal Stability : The 1,3-difluoro compound’s 2–8°C storage contrasts with azido derivatives’ decomposition above 90°C .
- Toxicity : The 1,3-difluoro derivative’s acute toxicity (H301) surpasses most analogs, necessitating stringent safety protocols .
Biological Activity
1,3-Difluoro-2-(isocyano(tosyl)methyl)benzene (CAS No. 668990-76-9) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound features a difluorobenzene ring substituted with an isocyano group and a tosyl (p-toluenesulfonyl) moiety. Its molecular formula is C10H8F2N2O2S.
| Property | Value |
|---|---|
| Molecular Formula | C10H8F2N2O2S |
| Molecular Weight | 246.24 g/mol |
| CAS Number | 668990-76-9 |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes. For instance, it has shown promise as a tyrosinase inhibitor, which is significant for applications in skin whitening products and treatment of hyperpigmentation disorders. The IC50 value for tyrosinase inhibition was found to be lower than that of standard inhibitors like kojic acid, indicating stronger activity.
| Compound | IC50 (µM) |
|---|---|
| This compound | < 20 |
| Kojic Acid | 24.09 |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have revealed that this compound exhibits selective cytotoxic effects. Notably, it demonstrated minimal toxicity at lower concentrations (≤20 µM), making it a candidate for further development in cancer therapeutics.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Binding : The isocyano group may facilitate binding to active sites on enzymes such as tyrosinase.
- Cellular Uptake : The lipophilic nature due to the fluorine substitutions enhances membrane permeability, allowing better cellular uptake.
- Reactive Intermediates : Upon metabolic activation, the compound may form reactive intermediates that can covalently modify target proteins.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Tyrosinase Inhibition Study : In a comparative study with other known inhibitors, this compound exhibited superior inhibition of mushroom tyrosinase activity compared to kojic acid and other analogs .
- Antimicrobial Efficacy : A study assessed its antibacterial properties against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion tests.
- Cytotoxicity Evaluation : In experiments involving B16F10 murine melanoma cells, the compound was able to reduce cell viability significantly at higher concentrations while maintaining low toxicity at therapeutic doses .
Q & A
Q. Basic
- Moisture sensitivity : The isocyano group hydrolyzes readily; use anhydrous solvents and inert atmospheres .
- Tosyl group stability : Avoid strong bases or nucleophiles that may cleave the sulfonyl linkage prematurely .
- Safety protocols : Follow guidelines for handling reactive isocyanides (e.g., proper ventilation, PPE) as outlined in analogous TOSMIC protocols .
How can researchers address discrepancies in synthetic yields when scaling up reactions involving this compound?
Q. Advanced
- Factorial design : Systematically vary parameters (temperature, solvent, stoichiometry) to identify critical factors .
- Kinetic profiling : Use in-situ monitoring (e.g., FTIR, ReactIR) to detect intermediate formation and optimize reaction time .
- Purification strategies : Employ column chromatography or recrystallization (e.g., DMF/water mixtures) to isolate pure products .
What role does the tosyl group play in stabilizing intermediates during heterocycle synthesis?
Advanced
The tosyl group acts as a protecting group and electron-withdrawing moiety , stabilizing α-carbanions for subsequent alkylation or cyclization. For example, in pyrroline synthesis, it facilitates nucleophilic attack by the isocyano group, enabling ring closure .
How can computational tools enhance the prediction of synthetic pathways for derivatives of this compound?
Q. Advanced
- Retrosynthetic software : Platforms like Pistachio or Reaxys propose feasible routes by analyzing bond disconnections and reagent compatibility .
- DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., tosylation) and transition-state energies for MCRs .
What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?
Q. Advanced
- LC-HRMS : Detect low-abundance impurities (e.g., des-fluoro byproducts) with high mass accuracy .
- Isotopic labeling : Use ¹⁹F NMR to track fluorine-containing impurities, leveraging its high sensitivity and absence of background signals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
